molecular formula C11H20F6N2O4S2 B1250298 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 223437-11-4

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1250298
CAS No.: 223437-11-4
M. Wt: 422.4 g/mol
InChI Key: HSLXOARVFIWOQF-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid (RTIL) known for its wide electrochemical window and high viscosity. This compound is particularly notable for its applications in electrochemical energy storage and conversion, making it a valuable material in the development of advanced batteries and capacitors .

Biochemical Analysis

Biochemical Properties

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization medium for dimethyl sulfate with dibenzazepine . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the production of paclitaxel and related taxanes in plant cell cultures . Additionally, its interaction with polyvinylidenefluoride membranes suggests potential impacts on cellular membrane integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with polyvinylidenefluoride inhibits the complete transformation of TFSI into the trans-conformer in solid phases . This indicates a complex mechanism of action involving conformational changes and binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary, with some studies reporting enhanced production of specific compounds over extended periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the production of paclitaxel suggests involvement in secondary metabolite pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high viscosity and ionic nature may affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the quaternization of N-methylpyrrolidine with 1-chlorobutane, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include acetonitrile or dichloromethane.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production process is optimized for higher yields and purity. This involves:

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes:

    Substitution Reactions: Particularly nucleophilic substitutions due to the presence of the pyrrolidinium cation.

    Electrochemical Reactions: Given its wide electrochemical window, it is stable under various redox conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as halides and alkoxides for substitution reactions.

    Electrochemical Cells: For redox reactions, often using platinum or glassy carbon electrodes.

Major Products:

Scientific Research Applications

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a broad range of applications:

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
  • 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
  • 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

Comparison: 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to its:

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.C2F6NO4S2/c1-3-4-7-10(2)8-5-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXOARVFIWOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047968
Record name 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide
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Molecular Weight

422.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Butyl-1-methylpyrrolidium bis(trifluoromethylsulfonyl)imide
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CAS No.

223437-11-4
Record name 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
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Record name 1-Butyl-1-methylpyrrolidinium bistriflimide
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Record name Pyrrolidinium, 1-butyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
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Record name 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM BISTRIFLIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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